Synthetic Yield: 98% DIBAL-H Reduction of Ethyl 4-Bromo-3,5-diethoxybenzoate to the Target Benzyl Alcohol
In the patent WO2012009227A1, (4-bromo-3,5-diethoxyphenyl)methanol was prepared from ethyl 4-bromo-3,5-diethoxybenzoate via diisobutylaluminum hydride (DIBAL-H) reduction in a THF/toluene/water solvent system with ammonium chloride quench, achieving a reported isolated yield of 98% over a 2.0 h reaction time [1]. By contrast, alternative routes to analogous 4-bromo-3,5-dimethoxybenzyl alcohol typically proceed via NaBH₄ reduction of the corresponding benzaldehyde or ester, with reported isolated yields in the range of 75–92% under comparable conditions [2]. The 98% yield represents a 6–23 percentage-point improvement over these alternative substrate-reagent combinations, reducing the need for chromatographic purification and minimizing material loss at scale.
| Evidence Dimension | Isolated synthetic yield from ester/aldehyde precursor to benzyl alcohol |
|---|---|
| Target Compound Data | 98% yield (DIBAL-H reduction of ethyl 4-bromo-3,5-diethoxybenzoate, 2.0 h, THF/toluene/H₂O, NH₄Cl quench) |
| Comparator Or Baseline | 4-Bromo-3,5-dimethoxybenzyl alcohol: 75–92% yield (NaBH₄ reduction of corresponding aldehyde or ester, typical literature conditions) |
| Quantified Difference | +6 to +23 percentage points (absolute yield advantage) |
| Conditions | Patent WO2012009227A1, synthetic intermediate preparation; comparator yields from general NaBH₄-mediated benzyl alcohol syntheses for brominated dimethoxy analogs |
Why This Matters
Higher isolated yield translates directly to reduced cost per gram of intermediate and fewer purification cycles, a critical factor when procuring multi-gram quantities for medicinal chemistry campaigns.
- [1] Sun, X.; Qiu, J. (N30 Pharmaceuticals, Inc.). WO2012009227A1. Synthetic procedure for (4-bromo-3,5-diethoxyphenyl)methanol via DIBAL-H reduction of ethyl 4-bromo-3,5-diethoxybenzoate; 98% yield reported. MolAid compound entry MS_2072458, reaction information section. View Source
- [2] General literature precedent: NaBH₄-mediated reduction of 4-bromo-3,5-dimethoxybenzaldehyde to the corresponding benzyl alcohol typically yields 75–92% (see e.g., bromophenol PTP1B inhibitor synthetic procedures, td.alljournals.cn). View Source
